3-Heptadecoxypropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NK-104, also known as pitavastatin, is a potent inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. Pitavastatin is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NK-104 involves several steps. One of the key steps is the hydrosilylation of t-butyl (3R,5S)-3,5-isopropylidenedioxy-6-heptynoate with ClMe2SiH and a platinum catalyst, which produces an (E)-vinylsilane. This intermediate then undergoes a cross-coupling reaction with an aryl halide to yield t-butyl (3R,5S,6E)-7-aryl-3,5-isopropylidenedioxy-6-heptenoate .
Industrial Production Methods
Industrial production of NK-104 typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
NK-104 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Selective reduction of intermediates is a key step in its synthesis.
Substitution: The synthesis involves substitution reactions, particularly in the formation of intermediates.
Common Reagents and Conditions
Common reagents used in the synthesis of NK-104 include ClMe2SiH, platinum catalysts, aryl halides, and various reducing agents such as diisobutylaluminum hydride and sodium borohydride .
Major Products
The major product formed from these reactions is pitavastatin itself, which is used in its calcium salt form for pharmaceutical applications .
Scientific Research Applications
NK-104 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and cholesterol biosynthesis.
Biology: Investigated for its effects on cellular cholesterol levels and related metabolic pathways.
Medicine: Clinically used to lower cholesterol levels and reduce cardiovascular risk. .
Industry: Utilized in the development of lipid-lowering drugs and formulations.
Mechanism of Action
NK-104 exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This inhibition prevents the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in cholesterol biosynthesis. As a result, the synthesis of cholesterol and other related compounds is reduced, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin
- Simvastatin
- Rosuvastatin
- Pravastatin
- Fluvastatin
Uniqueness
NK-104 is unique due to its high potency and favorable pharmacokinetic profile. It has a longer half-life compared to some other statins, allowing for once-daily dosing. Additionally, it has been shown to have fewer drug-drug interactions, making it a safer option for patients on multiple medications .
Properties
IUPAC Name |
3-heptadecoxypropane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21/h20-22H,2-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJIYBACSXLSEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921208 |
Source
|
Record name | 3-(Heptadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113817-63-3 |
Source
|
Record name | 1-O-Heptadecylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113817633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Heptadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.